The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one Structural Analogues and Derivatives
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one Structural Analogues and Derivatives
Abstract
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of (R)-6-Methyl-piperazin-2-one, a chiral building block of significant interest in contemporary drug discovery. We will delve into its synthesis, key structural analogues, and derivatives, with a particular focus on its pivotal role in the development of neurokinin-3 (NK3) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical manipulation and biological application of this versatile scaffold.
Introduction: The Significance of the Chiral Piperazin-2-one Motif
The piperazin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents, valued for its conformational rigidity and the strategic placement of nitrogen atoms that allow for diverse chemical modifications.[1] The introduction of a chiral center, as seen in (R)-6-Methyl-piperazin-2-one, adds a crucial layer of stereochemical complexity that is often paramount for achieving selective and potent interactions with biological targets. The (R)-configuration of the methyl group can profoundly influence the binding affinity and efficacy of its derivatives, making stereocontrolled synthesis a critical aspect of its application.
The therapeutic landscape for piperazine derivatives is vast, encompassing treatments for central nervous system disorders, cancer, and infectious diseases.[2][3] This guide will specifically highlight the journey of (R)-6-Methyl-piperazin-2-one from a chiral building block to a key component of cutting-edge therapeutics, most notably in the modulation of the neurokinin-3 (NK3) receptor.
Synthesis of the (R)-6-Methyl-piperazin-2-one Core
The enantiomerically pure (R)-6-Methyl-piperazin-2-one is a valuable starting material, and its synthesis is a key enabling step for any subsequent drug discovery program. While various methods for the synthesis of chiral piperazinones have been developed, a common and effective strategy for obtaining the (R)-enantiomer involves a multi-step sequence starting from an appropriate chiral amino acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach to (R)-6-Methyl-piperazin-2-one involves the cyclization of a linear diamine precursor. This precursor can be constructed through the coupling of a protected ethylenediamine with a chiral propionate derivative. The chirality is typically introduced early in the synthesis to ensure the desired stereochemistry in the final product.
Caption: Retrosynthetic analysis of (R)-6-Methyl-piperazin-2-one.
Exemplary Synthetic Protocol
The following protocol is a representative method for the synthesis of (R)-6-Methyl-piperazin-2-one, adapted from methodologies described in the patent literature. This process utilizes a chiral starting material to ensure the correct stereochemistry.
Step 1: Reductive Amination
The synthesis commences with the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, for example, (R)-alanine methyl ester. This step forms the crucial C-N bond of the linear precursor.
-
Materials: (R)-alanine methyl ester hydrochloride, protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde), sodium triacetoxyborohydride, dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of (R)-alanine methyl ester hydrochloride in DCM, add a suitable base (e.g., triethylamine) to liberate the free amine.
-
Add the protected aminoacetaldehyde to the solution.
-
Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear precursor.
-
Step 2: Deprotection and Intramolecular Cyclization
The protecting group on the ethylenediamine moiety is removed, and the resulting free amine undergoes spontaneous intramolecular cyclization with the ester to form the piperazin-2-one ring.
-
Materials: Crude linear precursor from Step 1, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the crude linear precursor in methanol.
-
Add 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) until the deprotection is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The cyclization often occurs spontaneously upon deprotection.
-
Purify the resulting (R)-6-Methyl-piperazin-2-one by column chromatography or recrystallization.
-
Derivatization and Analogue Synthesis: The Path to Neurokinin-3 Receptor Antagonists
The (R)-6-Methyl-piperazin-2-one core is a versatile scaffold for the synthesis of a diverse range of derivatives. The secondary amines at the N1 and N4 positions provide convenient handles for functionalization, most commonly through N-alkylation and N-acylation reactions. A prominent application of this scaffold is in the development of neurokinin-3 (NK3) receptor antagonists, a class of drugs showing significant promise for the treatment of sex-hormone-related disorders.
The NK3 receptor is a key regulator of gonadotropin-releasing hormone (GnRH) secretion and is implicated in conditions such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and uterine fibroids.[4] Fezolinetant is a recently approved NK3 receptor antagonist for the treatment of vasomotor symptoms due to menopause.[5][6] The synthesis of key intermediates for fezolinetant and related analogues often utilizes the (R)-6-Methyl-piperazin-2-one core.
N-Alkylation: A Gateway to Diverse Analogues
N-alkylation is a fundamental transformation for elaborating the piperazin-2-one scaffold. Reductive amination is a particularly effective method for introducing a wide range of substituents at the N4 position.
Caption: General workflow for N-alkylation of (R)-6-Methyl-piperazin-2-one.
Protocol: Synthesis of (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one (A Fezolinetant Intermediate)
This protocol describes the synthesis of a key intermediate for the NK3 receptor antagonist, fezolinetant, starting from (R)-3-methylpiperazin-2-one (another designation for (R)-6-Methyl-piperazin-2-one).[5]
-
Materials: (3R)-3-Methyl-2-piperazinone, 3,4-dimethylbenzaldehyde, sodium cyanoborohydride, methanol, tetrahydrofuran (THF), acetic acid, 7% sodium carbonate solution, dichloromethane (DCM).
-
Procedure:
-
To a round-bottomed flask, charge (3R)-3-Methyl-2-piperazinone (1 equivalent), methanol (4 volumes), and THF (8 volumes).
-
To the stirred reaction mass, add sodium cyanoborohydride (1.2 equivalents).
-
Slowly add acetic acid (1.5 equivalents) followed by 3,4-dimethylbenzaldehyde (1.2 equivalents) and continue stirring.
-
Upon reaction completion (monitored by an appropriate method), quench the reaction mass with a 7% sodium carbonate solution and stir for 20-30 minutes at 25-35°C.
-
Extract the product with DCM.
-
Distill the solvent and dry the residue to yield (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one as a solid.
-
Structure-Activity Relationships (SAR) of (R)-6-Methyl-piperazin-2-one Derivatives
The biological activity of derivatives of (R)-6-Methyl-piperazin-2-one is highly dependent on the nature and position of the substituents on the piperazinone core. In the context of NK3 receptor antagonists, specific structural features are crucial for achieving high potency and selectivity.
Key SAR Insights for NK3 Receptor Antagonists:
| Structural Position | Modification | Impact on Activity | Reference |
| C6-Methyl Group | The (R)-configuration is generally preferred for optimal binding to the NK3 receptor. | The stereochemistry at this position is critical for establishing key interactions within the receptor's binding pocket. | [4] |
| N4-Substituent | A substituted benzyl group, such as the 3,4-dimethylbenzyl moiety in the fezolinetant intermediate, is often found in potent antagonists. | This group likely occupies a hydrophobic pocket in the receptor, contributing significantly to binding affinity. | [5] |
| N1-Substituent | In the final drug, this position is typically acylated with a group that further enhances receptor binding and modulates pharmacokinetic properties. For example, in fezolinetant, this is a (4-fluorophenyl)methanone group attached to a triazole ring fused to the piperazine core. | This region interacts with another part of the binding site, and modifications here can fine-tune potency, selectivity, and drug-like properties. | [6] |
Biological Activity and Therapeutic Applications
Derivatives of (R)-6-Methyl-piperazin-2-one have demonstrated significant potential across various therapeutic areas, with the most prominent application being the development of NK3 receptor antagonists.
Neurokinin-3 Receptor Antagonism
Mechanism of Action: NK3 receptor antagonists block the binding of neurokinin B (NKB) to the NK3 receptor. This action modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are key regulators of the thermoregulatory center and GnRH release.[6]
Therapeutic Indications:
-
Vasomotor Symptoms (Hot Flashes) Associated with Menopause: By modulating the thermoregulatory center, NK3 receptor antagonists can effectively reduce the frequency and severity of hot flashes.
-
Polycystic Ovary Syndrome (PCOS): These antagonists can help to normalize the pulsatile secretion of luteinizing hormone (LH), which is often dysregulated in PCOS.
-
Uterine Fibroids and Endometriosis: By modulating the hypothalamic-pituitary-gonadal axis, NK3 receptor antagonists may offer a non-hormonal treatment option for these conditions.[4]
Preclinical and Clinical Data: Fezolinetant, a drug whose synthesis involves an (R)-methyl-piperazinone core, has undergone extensive clinical trials. Preclinical studies in ovariectomized rats, a model for menopause, showed that fezolinetant dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an indicator of hot flash-like symptoms. These promising preclinical results were followed by successful Phase 3 clinical trials, ultimately leading to its approval for the treatment of moderate to severe vasomotor symptoms associated with menopause.[6]
Future Perspectives and Conclusion
The (R)-6-Methyl-piperazin-2-one scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its application in the synthesis of the NK3 receptor antagonist fezolinetant highlights the power of stereochemically defined scaffolds in achieving potent and selective modulation of challenging biological targets.
Future research in this area is likely to focus on:
-
Exploration of Novel Derivatives: The synthesis of new analogues with diverse substituents at the N1 and N4 positions to explore other biological targets and therapeutic indications.
-
Development of More Efficient Synthetic Routes: Further optimization of the synthesis of the chiral core and its derivatives to improve yields, reduce costs, and enhance sustainability.
-
Investigation of Other Therapeutic Areas: Given the broad biological activities of piperazine-containing compounds, derivatives of (R)-6-Methyl-piperazin-2-one may find applications in areas such as oncology, neurology, and infectious diseases.
References
-
An improved process for the preparation of an intermediate of NK3 receptor antagonist. Technical Disclosure Commons. 2024.
-
Yamamoto, K., Inuki, S., Ohno, H., & Oishi, S. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry. 2019;27(10):2019-2026.
-
Hanessian, S., et al. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2014;24(2):510-4.
-
Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. ResearchGate.
-
Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. 2015.
-
Dawson, L. A., et al. Progress in the development of neurokinin 3 modulators for the treatment of schizophrenia: molecule development and clinical progress. Expert Opinion on Drug Discovery. 2012.
-
Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats. European Journal of Pharmacology. 2021.
-
Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. Journal of Medicinal Chemistry. 2005.
-
Structure activity relationship of the synthesized compounds. ResearchGate.
-
Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
-
Fezolinetant. PubChem.
-
(R)-3-Methylpiperazin-2-one. BenchChem.
-
fezolinetant. IUPHAR/BPS Guide to PHARMACOLOGY.
-
3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters. 2011.
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. 2019.
-
Novel tachykinin NK3 receptor antagonists claimed by Roche. BioWorld. 2010.
-
3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. ElectronicsAndBooks.
-
Ramos-Hernández, A., et al. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. 2018.
Sources
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
